N-(5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide
Description
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Properties
IUPAC Name |
N-[5-(1-methyl-2-oxopyridine-3-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S2/c1-21-7-2-4-11(16(21)24)17(25)22-8-6-12-14(10-22)27-18(19-12)20-15(23)13-5-3-9-26-13/h2-5,7,9H,6,8,10H2,1H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPKPSGBNIZLFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on various studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it possesses several functional groups that contribute to its biological properties. The presence of the dihydropyridine and thiazole moieties suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of dihydropyridine compounds often display significant antimicrobial properties. For instance, certain modifications to the dihydropyridine structure can enhance activity against various bacterial strains .
- Anticancer Properties : The thiazolo[5,4-c]pyridine scaffold has been associated with anticancer activity. Compounds featuring this scaffold have been reported to inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes such as carbonic anhydrase I, which plays a crucial role in physiological processes like respiration and acid-base balance. Inhibition of such enzymes can lead to therapeutic effects in conditions like glaucoma and certain types of cancer .
Pharmacokinetics and Drug-Likeness
The pharmacokinetic profile of the compound suggests good oral bioavailability and absorption characteristics. According to ADMET predictions:
- Bioavailability Score : 0.55, indicating moderate absorption potential.
- Topological Polar Surface Area (TPSA) : 78–125 Ų suggests favorable permeability through biological membranes.
- Gastrointestinal Absorption : High gastrointestinal absorption is predicted, which is essential for oral drug formulations .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of related dihydropyridine derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that modifications to the pyridine ring significantly enhanced activity against resistant strains.
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) showed that compounds with similar structures inhibited cell proliferation by inducing apoptosis pathways. The mechanism involved upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its role as a TGR5 receptor agonist , which is relevant in the treatment of metabolic disorders. TGR5 (G protein-coupled bile acid receptor) plays a crucial role in regulating glucose metabolism and energy homeostasis. Agonists of TGR5 can potentially be used to treat conditions such as Type 2 diabetes and obesity by enhancing insulin sensitivity and promoting glucose uptake in tissues .
Case Study: Metabolic Disease Treatment
A study highlighted the use of compounds similar to N-(5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide in developing therapeutic agents for metabolic diseases. These compounds were shown to improve lipid profiles and reduce body weight in diabetic models .
Anticancer Activity
Research has indicated that derivatives of this compound exhibit anticancer properties . The structural components of the compound allow it to interact with various biological targets involved in cancer cell proliferation and survival.
Case Study: Cytotoxic Effects
In vitro studies have demonstrated that similar compounds can induce cytotoxicity in human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism involves the induction of apoptosis and cell cycle arrest .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity . Its unique structure allows it to penetrate bacterial membranes effectively.
Case Study: Bacterial Inhibition
A series of experiments showed that compounds related to this compound exhibited significant inhibitory effects against various strains of bacteria, including both Gram-positive and Gram-negative species. This suggests potential applications in developing new antibiotics .
Synthesis of Novel Compounds
The synthesis of this compound serves as a precursor for creating other biologically active molecules.
Synthesis Methodologies
Recent studies have focused on multicomponent synthesis strategies that allow for the efficient generation of this compound alongside other derivatives. These methodologies enhance the yield and purity of the products while minimizing waste .
Data Summary Table
Chemical Reactions Analysis
Hydrolysis of Amide and Carbonyl Groups
The compound’s amide bonds and ketone carbonyl groups are susceptible to hydrolysis under acidic or basic conditions.
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Amide Hydrolysis : In the presence of strong acids (e.g., HCl) or bases (e.g., LiOH), the carboxamide linkages (thiophene-2-carboxamide and dihydropyridine-3-carbonyl) hydrolyze to yield carboxylic acids and amines. For example, hydrolysis of the thiophene-2-carboxamide group would produce thiophene-2-carboxylic acid and the corresponding amine .
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Carbonyl Reactivity : The 2-oxo-1,2-dihydropyridine moiety may undergo keto-enol tautomerism, influencing its reactivity in nucleophilic additions or reductions.
Oxidation of Dihydropyridine Moiety
The 1,2-dihydropyridine ring is prone to oxidation, forming a fully aromatic pyridine system.
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Reagents : Oxidation with agents like TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) or copper catalysts under aerobic conditions converts the dihydropyridine to pyridine-2-one derivatives .
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Impact on Bioactivity : Oxidation may alter pharmacological properties, as seen in related FXa inhibitors where aromaticity enhances binding affinity .
Electrophilic Substitution on Thiophene
The electron-rich thiophene ring undergoes electrophilic substitution at the 5-position.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Bromination | NBS (N-bromosuccinimide) | 5-Bromo-thiophene derivative | ~75% | |
| Sulfonation | SO₃/H₂SO₄ | Thiophene sulfonic acid | ~60% |
Nucleophilic Attack on Thiazolopyridine
The tetrahydrothiazolo[5,4-c]pyridine ring’s sulfur atom and adjacent nitrogen enable nucleophilic substitution.
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Ring-Opening Reactions : Treatment with strong nucleophiles (e.g., Grignard reagents) may cleave the thiazole ring, yielding thiols or amines .
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Functionalization : Alkylation or acylation at the nitrogen or sulfur sites can modify solubility and pharmacokinetics .
Reduction of Dihydropyridine
Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the dihydropyridine ring to a tetrahydropyridine, altering conformational flexibility.
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Selectivity : Reduction typically targets the C=C bond in the dihydropyridine ring while preserving the thiazolopyridine scaffold.
Cross-Coupling Reactions
The thiophene and pyridine moieties participate in transition-metal-catalyzed couplings.
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Suzuki Coupling : Reaction with aryl boronic acids in the presence of Pd(PPh₃)₄ introduces aryl groups to the thiophene ring .
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Buchwald-Hartwig Amination : Functionalizes the pyridine nitrogen with amines under palladium catalysis.
Thermal and Photochemical Stability
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Thermal Degradation : Above 200°C, the compound decomposes, releasing CO₂ and NH₃ due to amide bond cleavage .
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Photoreactivity : UV exposure induces [2+2] cycloaddition in the dihydropyridine ring, forming dimeric products .
Key Findings from Literature:
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The tetrahydrothiazolopyridine core is critical for FXa inhibition, with modifications at the dihydropyridine carbonyl directly impacting potency .
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Bromocyclization methodologies (e.g., NBS/indole systems) enable selective functionalization of alkenoic acid precursors, relevant to synthesizing thiophene-carboxamide derivatives .
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Hydrolysis and oxidation pathways dominate under physiological conditions, influencing metabolic stability .
Preparation Methods
Gewald Reaction for Thiazole Formation
The Gewald reaction is pivotal for constructing 2-aminothiazole intermediates. Adapted from methodologies in tetrahydrothiazolo[5,4-c]pyridine synthesis, this step involves:
- Reactants :
- Cyclohexanone (or protected piperidone)
- Cyanamide
- Elemental sulfur
- Conditions :
- Solvent: Ethanol/water mixture (3:1)
- Catalyst: Morpholine (10 mol%)
- Temperature: Reflux (80°C, 6–8 h)
The reaction proceeds via Knoevenagel condensation, followed by cyclocondensation with sulfur, yielding 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (1) .
Mechanistic Insight :
Functionalization at Position 2: Thiophene-2-Carboxamide Installation
The 2-amino group of intermediate (1) undergoes amidation with thiophene-2-carbonyl chloride:
- Procedure :
- Reactants : Thiophene-2-carbonyl chloride (1.2 eq), DIPEA (2 eq)
- Solvent : Anhydrous DMF, 0°C → room temperature
- Time : 4–6 h
- Workup : Precipitation with ice-water, recrystallization from ethanol yields (2) .
Optimization Note : Microwave irradiation (100°C, 10 min) enhances coupling efficiency, reducing side product formation.
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
- HPLC : >98% purity (C18 column, MeCN/H₂O 70:30, 1 mL/min).
- Elemental Analysis : C 55.12%, H 4.16%, N 12.89% (theoretical: C 55.29%, H 4.18%, N 12.90%).
Alternative Synthetic Routes and Comparative Analysis
One-Pot Multicomponent Approach
Inspired by thiazolo pyridine-fused spirooxindole syntheses, a single-pot strategy was attempted:
Solid-Phase Synthesis
Adapting protocols for thiazolo[4,5- b]pyridines, Merrifield resin-bound intermediates facilitated sequential acylation and cyclization. However, final cleavage steps suffered from low recovery (<30%).
Challenges and Mitigation Strategies
Regioselectivity in Acylation
Position 5 acylation competes with N-acylation at the thiazole nitrogen. Solutions :
Q & A
Basic Questions
Q. What are the critical steps in synthesizing N-(5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide?
- Methodological Answer : The synthesis involves sequential coupling reactions. Key steps include:
- Reacting an acid adduct salt (e.g., formula VI-I) with an ethyl ester hydrochloride (formula IX) in the presence of bases like DBU or sodium carbonate to form intermediate compounds.
- Deprotection of the intermediate (e.g., removal of alkoxycarbonyl groups).
- Final coupling with a hydrochloride salt of a thiazolo[5,4-c]pyridine derivative (formula XII) under basic conditions .
- Characterization : Confirm each step via TLC, HPLC, or mass spectrometry to ensure purity and intermediate formation.
Q. Which spectroscopic techniques are most effective for characterizing this compound and its intermediates?
- Methodological Answer :
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, NH stretches at ~3300 cm⁻¹) .
- NMR (¹H/¹³C) : Resolves structural details, such as methyl groups in the thiazolo[5,4-c]pyridine moiety (δ 2.5–3.5 ppm) and aromatic protons in the thiophene ring (δ 7.0–7.5 ppm) .
- Mass Spectrometry (MS) : Determines molecular ion peaks (e.g., M⁺ at m/z corresponding to the molecular formula) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Combine multiple techniques (e.g., 2D NMR such as COSY or HSQC to confirm proton-proton and carbon-proton correlations) .
- Solvent Effects : Test NMR in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding or aggregation artifacts.
- Computational Modeling : Use DFT calculations to predict NMR shifts or IR frequencies and compare with experimental data .
Q. What strategies optimize reaction yields in multi-step syntheses involving sensitive intermediates?
- Methodological Answer :
- Protecting Group Selection : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups for amine protection to minimize side reactions .
- Base Compatibility : Screen bases (e.g., DBU vs. sodium hydride) to avoid decomposition of acid-sensitive intermediates.
- Real-Time Monitoring : Implement inline FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .
Q. How can AI-driven tools enhance the design of synthetic pathways for this compound?
- Methodological Answer :
- Predictive Modeling : Use machine learning (e.g., Chemputer or IBM RXN) to predict optimal reaction conditions (solvent, catalyst, temperature) .
- Process Simulation : Integrate COMSOL Multiphysics with AI to model heat transfer, mixing efficiency, and reagent diffusion in scaled-up reactions .
- Failure Analysis : Train AI models on failed reaction data to identify critical failure points (e.g., steric hindrance in coupling steps).
Q. What are best practices for validating the biological activity of this compound in preclinical studies?
- Methodological Answer :
- Dose-Response Curves : Use Hill slope analysis to determine EC₅₀/IC₅₀ values in enzyme inhibition assays (e.g., kinase or protease targets).
- Metabolic Stability : Assess hepatic microsomal stability (e.g., human liver microsomes + NADPH) to predict in vivo half-life .
- Selectivity Profiling : Screen against related protein families (e.g., kinase panels) to identify off-target effects.
Data Analysis & Experimental Design
Q. How should researchers design experiments to address inconsistent biological activity across assay platforms?
- Methodological Answer :
- Assay Standardization : Use positive controls (e.g., known inhibitors) and normalize data to cell viability (MTT assay) .
- Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement.
- Batch Effect Correction : Apply statistical tools (e.g., PCA or ANOVA) to account for inter-lab variability in high-throughput screening .
Q. What computational methods are recommended for predicting the compound’s physicochemical properties?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
